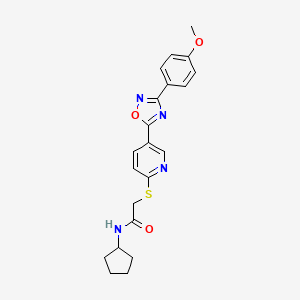

N-cyclopentyl-2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-cyclopentyl-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c1-27-17-9-6-14(7-10-17)20-24-21(28-25-20)15-8-11-19(22-12-15)29-13-18(26)23-16-4-2-3-5-16/h6-12,16H,2-5,13H2,1H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEBHHJEZHJERY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(C=C3)SCC(=O)NC4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, followed by the introduction of the pyridine and methoxyphenyl groups. The final step involves the formation of the thioacetamide linkage under controlled conditions, often using reagents such as thionyl chloride or phosphorus pentasulfide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory procedures to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Mechanism of Action : The oxadiazole and pyridine components are known to exhibit anticancer properties by interfering with cellular proliferation and inducing apoptosis in cancer cells. Research indicates that derivatives of oxadiazoles can inhibit tumor growth through various pathways, including the modulation of apoptotic signals and cell cycle arrest .

- Case Study : A study demonstrated that similar oxadiazole derivatives exhibited significant cytotoxic effects against several cancer cell lines, suggesting that N-cyclopentyl-2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide may possess comparable efficacy .

-

Anti-inflammatory Properties

- Mechanism of Action : Compounds containing oxadiazole structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators. This is particularly relevant in conditions such as arthritis and other inflammatory diseases .

- Case Study : Research has indicated that certain 1,2,4-oxadiazoles exhibit anti-inflammatory effects in animal models by downregulating the expression of inflammatory markers .

-

Analgesic Effects

- Mechanism of Action : The compound may interact with pain pathways, potentially acting as a non-steroidal anti-inflammatory drug (NSAID). Its structural components suggest it could modulate pain perception through central nervous system pathways.

- Case Study : In preclinical evaluations, similar compounds demonstrated analgesic effects comparable to established analgesics, indicating potential for further development in pain management therapies .

Synthetic Applications

The synthesis of this compound involves several key steps:

- Formation of the Oxadiazole Ring : This is typically achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids.

- Pyridine Substitution : The introduction of the pyridine moiety can be accomplished via nucleophilic substitution reactions.

- Thioacetic Acid Derivative Formation : The thioacetamide linkage is formed by reacting the pyridine derivative with thioacetic acid under controlled conditions.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism by which N-cyclopentyl-2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. These interactions can modulate biological pathways, leading to the observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- N-cyclopentyl-2-((5-(3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

- N-cyclopentyl-2-((5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

- N-cyclopentyl-2-((5-(3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Uniqueness

What sets N-cyclopentyl-2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide apart from similar compounds is the presence of the methoxy group on the phenyl ring. This functional group can significantly influence the compound’s reactivity, solubility, and biological activity, making it a unique and valuable subject of study.

Biological Activity

N-cyclopentyl-2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 359.4 g/mol. The structure includes a cyclopentyl group, a thioacetamide moiety, and a pyridine ring substituted with an oxadiazole derivative. This unique combination of functional groups contributes to its biological activity.

Structural Representation

| Component | Description |

|---|---|

| Cyclopentyl Group | A five-membered saturated ring that influences lipophilicity. |

| Thioacetamide | A sulfur-containing group that may enhance biological interactions. |

| Oxadiazole Ring | Known for its role in various pharmacological activities. |

| Pyridine Ring | Often involved in binding interactions with biological targets. |

The biological activity of this compound is hypothesized to involve interaction with specific protein targets, including enzymes and receptors. These interactions can lead to modulation of signaling pathways associated with various diseases.

Case Studies and Research Findings

- Anticancer Activity : In vitro studies have demonstrated that compounds similar to N-cyclopentyl derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related study reported that certain thiazole derivatives induced apoptosis in melanoma and pancreatic cancer cells through the activation of caspase pathways .

- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation markers in cellular models. The presence of the methoxyphenyl group may enhance anti-inflammatory activity by modulating cytokine release .

- Antimicrobial Effects : Research indicates that compounds with similar structures possess antimicrobial properties against a range of pathogens, suggesting potential applications in treating infections .

Efficacy Data

The following table summarizes the biological activities reported for N-cyclopentyl derivatives:

| Activity Type | Model/System | Efficacy Observed |

|---|---|---|

| Cytotoxicity | Cancer Cell Lines | IC50 values ranging from 10 to 30 µM |

| Anti-inflammatory | Macrophage Models | Significant reduction in TNF-alpha levels |

| Antimicrobial | Bacterial Strains | Zone of inhibition >15 mm at 50 µg/ml |

Q & A

Basic: What synthetic strategies are recommended for preparing N-cyclopentyl-2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide?

The synthesis typically involves multi-step reactions :

- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of a nitrile and hydroxylamine derivative under reflux conditions .

- Step 2 : Thioether linkage between the pyridine moiety and the acetamide group using coupling agents (e.g., DCC or EDC) in solvents like DMF or THF .

- Step 3 : Introduction of the cyclopentyl group via nucleophilic substitution or reductive amination, requiring pH control (e.g., NaHCO₃) and inert atmospheres .

Key Considerations : Optimize reaction time (6–24 hours) and temperature (60–100°C) to avoid side products like over-oxidized thioethers .

Basic: How is structural characterization of this compound validated?

Use a combination of:

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the oxadiazole ring (e.g., ¹H NMR for methoxy protons at δ 3.8–4.0 ppm) and cyclopentyl group integration .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ with m/z matching calculated values) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

- Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to assess electronic/steric effects on target binding .

- Bioisosteric Replacement : Swap the oxadiazole ring with 1,3,4-thiadiazole or triazole to evaluate heterocycle influence on potency .

- Pharmacophore Mapping : Use X-ray crystallography (e.g., SHELX-refined structures ) or molecular docking to identify critical binding motifs (e.g., hydrogen bonding with the acetamide carbonyl) .

Advanced: How should researchers resolve contradictions in reported synthetic yields (e.g., 45% vs. 72%)?

- Parameter Screening : Systematically vary solvents (DMF vs. THF), bases (K₂CO₃ vs. Et₃N), and temperatures to identify optimal conditions .

- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., uncyclized precursors) and adjust stoichiometry or reaction time .

- Scale-Dependent Effects : Pilot small-scale reactions (<100 mg) before scaling up; microliter-scale robotic platforms can expedite optimization .

Advanced: What computational methods predict the compound’s reactivity and stability?

- HOMO-LUMO Analysis : Calculate frontier molecular orbitals to assess electrophilic/nucleophilic sites (e.g., oxadiazole ring as an electron-deficient region) .

- Molecular Electrostatic Potential (MESP) : Map charge distribution to predict sites for electrophilic attack (e.g., sulfur in the thioether) .

- Degradation Pathways : Simulate hydrolysis (pH 1–14) or photolytic stability using DFT calculations .

Basic: What are the stability considerations for storing this compound?

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thioether and oxadiazole groups .

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide moiety .

- pH Stability : Avoid strongly acidic/basic conditions (>pH 9 or <pH 3) to prevent ring-opening of oxadiazole .

Advanced: How can researchers investigate its mechanism of action against biological targets?

- Enzyme Assays : Test inhibition of kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .

- Cellular Uptake Studies : Use radiolabeled (³H/¹⁴C) analogs or fluorescent probes (e.g., BODIPY tags) to quantify intracellular accumulation .

- Target Validation : CRISPR knockouts or siRNA silencing of suspected targets (e.g., COX-2 or EGFR) to confirm on-mechanism effects .

Advanced: What strategies improve solubility for in vivo studies?

- Prodrug Design : Introduce phosphate esters or PEGylated side chains to enhance aqueous solubility .

- Co-solvent Systems : Use DMSO/PBS (10:90 v/v) or cyclodextrin inclusion complexes for pharmacokinetic assays .

- Salt Formation : React with HCl or sodium salts to generate ionizable derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.